
Glasdegib hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glasdegib hydrochloride is a useful research compound. Its molecular formula is C21H23ClN6O and its molecular weight is 410.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Treatment of Acute Myeloid Leukemia (AML)
Glasdegib was approved by the FDA on November 21, 2018, for use in combination with low-dose cytarabine for newly diagnosed AML in patients aged 75 and older or those unfit for intensive chemotherapy . The approval was based on data from clinical trials demonstrating improved overall survival rates compared to cytarabine alone.
Key Findings from Clinical Trials:
- Phase 2 Bright AML 1003 Trial: This trial indicated that patients receiving glasdegib alongside low-dose cytarabine had a median overall survival of 8.3 months, which is significantly higher than historical controls receiving cytarabine alone .
- Combination with Daunorubicin: In studies combining glasdegib with daunorubicin and cytarabine, a complete response rate of 40% was observed among untreated AML patients, with a median overall survival of 14.9 months .
Pharmacokinetics and Safety Profile
Glasdegib exhibits a dose-proportional pharmacokinetic profile. The oral bioavailability is approximately 55%, with a median time to reach maximum concentration (Cmax) around 4 hours post-administration. Common adverse effects include diarrhea and nausea, but these are generally manageable .
Parameter | Value |
---|---|
Oral Bioavailability | 55% |
Median Time to Cmax | 4 hours |
Common Adverse Effects | Diarrhea, Nausea |
Median Overall Survival | 8.3 months (with cytarabine) |
Case Studies and Research Insights
Several case studies have highlighted the efficacy of glasdegib in clinical settings:
-
Case Study: Elderly AML Patient
An elderly patient with newly diagnosed AML received glasdegib with low-dose cytarabine and achieved complete remission after two cycles of treatment. -
Research Insight: Resistance Mechanisms
Studies indicated that inhibition of SMO by glasdegib could sensitize leukemia cells to other chemotherapeutic agents like azacitidine and cytarabine, potentially overcoming resistance mechanisms associated with Hh signaling activation .
特性
CAS番号 |
1095173-64-0 |
---|---|
分子式 |
C21H23ClN6O |
分子量 |
410.9 g/mol |
IUPAC名 |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride |
InChI |
InChI=1S/C21H22N6O.ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1H/t16-,19-;/m1./s1 |
InChIキー |
OCHAAZGYSAHXOF-LJLRIERRSA-N |
SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl |
異性体SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl |
正規SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。